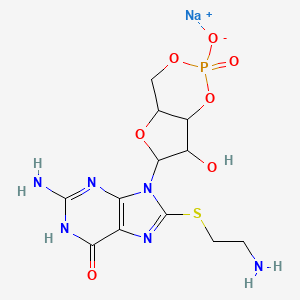
D-Glucaro-delta-lactam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
D-Glucaro-delta-lactam can be synthesized through several methods. One common approach involves the oxidation of D-glucaric acid, followed by cyclization to form the lactam ring. The reaction typically requires an oxidizing agent such as potassium permanganate or nitric acid under controlled conditions to ensure the formation of the desired lactam structure .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms are used to convert glucose or glucaric acid into the lactam form. This method is advantageous due to its efficiency and the ability to produce the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
D-Glucaro-delta-lactam undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various hydroxy and keto derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Chemistry
In chemistry, D-Glucaro-delta-lactam is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .
Biology
In biological research, this compound is studied for its enzyme inhibition properties. It is known to inhibit beta-glucuronidase, an enzyme involved in the metabolism of complex carbohydrates.
Medicine
Medically, this compound has shown potential as an anti-carcinogenic agent. Its ability to inhibit beta-glucuronidase makes it a candidate for cancer prevention and treatment studies.
Industry
Industrially, this compound is used in the production of various pharmaceuticals and as an intermediate in the synthesis of other biologically active compounds .
Mechanism of Action
D-Glucaro-delta-lactam exerts its effects primarily through the inhibition of beta-glucuronidase. This enzyme is involved in the breakdown of complex carbohydrates and the metabolism of certain drugs. By inhibiting this enzyme, this compound can prevent the formation of carcinogenic compounds and enhance the efficacy of certain medications.
Comparison with Similar Compounds
Similar Compounds
D-Glucaric Acid: A precursor to D-Glucaro-delta-lactam, known for its detoxifying properties.
D-Saccharic Acid 1,4-Lactone: Another lactone derivative with similar enzyme inhibition properties.
Uniqueness
This compound is unique due to its specific lactam structure, which provides distinct chemical and biological properties. Its ability to inhibit beta-glucuronidase more effectively than other similar compounds makes it particularly valuable in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C6H9NO6 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
3,4,5-trihydroxy-6-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO6/c8-2-1(6(12)13)7-5(11)4(10)3(2)9/h1-4,8-10H,(H,7,11)(H,12,13) |
InChI Key |
YEWOHTVJCCDCCS-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(C(NC(=O)C1O)C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2-methylpropyl)-3aH-imidazo[4,5-c]quinolin-4-one](/img/structure/B12072097.png)





![N-[4-(2-Bromo-ethyl)-phenyl]-4-phenyl-butyramide](/img/structure/B12072134.png)


![3-[(4-Bromo-3-methylphenoxy)methyl]pyrrolidine](/img/structure/B12072149.png)

![2-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B12072163.png)
![3-[(4-Chloro-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12072168.png)
